(3R)-3-isothiocyanatooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-isothiocyanatooxolane is an organic compound characterized by the presence of an isothiocyanate group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-isothiocyanatooxolane typically involves the reaction of oxolane derivatives with thiocyanate reagents under controlled conditions. One common method is the reaction of (3R)-3-hydroxyoxolane with thiophosgene, which results in the formation of the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-isothiocyanatooxolane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rates.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include thiourea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(3R)-3-isothiocyanatooxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-isothiocyanatooxolane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form stable thiourea derivatives is key to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-isothiocyanatotetrahydrofuran: Similar in structure but with a different ring system.
(3R)-3-isothiocyanatopyrrolidine: Contains a pyrrolidine ring instead of an oxolane ring.
(3R)-3-isothiocyanatopiperidine: Features a piperidine ring, offering different chemical properties.
Uniqueness
(3R)-3-isothiocyanatooxolane is unique due to its specific ring structure and the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Its ability to form stable thiourea derivatives sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H7NOS |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
(3R)-3-isothiocyanatooxolane |
InChI |
InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2/t5-/m1/s1 |
InChI Key |
USGDSJYCXCLAFX-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@@H]1N=C=S |
Canonical SMILES |
C1COCC1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.